![molecular formula C11H13BrN2O4 B13036103 2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid](/img/structure/B13036103.png)
2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid is a complex organic compound that features a brominated pyridine ring with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid typically involves multiple steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 2-position.
Amination: The brominated pyridine is then subjected to amination to introduce the amino group at the 5-position.
Protection: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Carboxylation: Finally, the carboxylic acid group is introduced at the 4-position through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to reveal the free amino group.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: Reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are used for coupling reactions.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-amino-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid.
Deprotection: The major product is the free amine derivative.
Coupling: Products include amides or esters formed from the carboxylic acid group.
Scientific Research Applications
2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid depends on its specific application. In general, the compound can act as a building block in organic synthesis, where it participates in various chemical reactions to form more complex structures. The molecular targets and pathways involved are specific to the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: Lacks the Boc protection and carboxylic acid group.
5-Bromopyridine-2-carboxylic acid: Lacks the Boc-protected amino group.
2-Bromopyridine-4-carboxylic acid: Lacks the Boc-protected amino group.
Uniqueness
2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid is unique due to the presence of both the Boc-protected amino group and the carboxylic acid group, which allows for selective reactions and protection strategies in organic synthesis.
Properties
Molecular Formula |
C11H13BrN2O4 |
|---|---|
Molecular Weight |
317.14 g/mol |
IUPAC Name |
2-bromo-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(17)14-7-5-13-8(12)4-6(7)9(15)16/h4-5H,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
ZYTROGSSKSGSPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


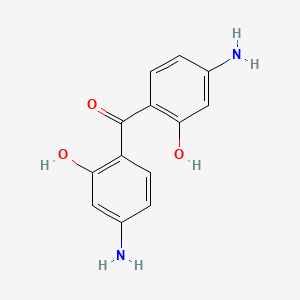
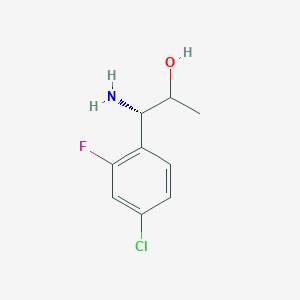


![Ethyl 1',4',6',7'-tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylate](/img/structure/B13036032.png)

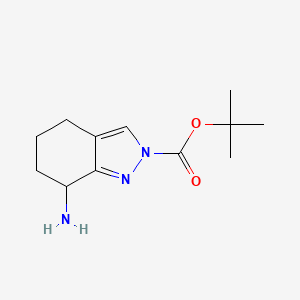

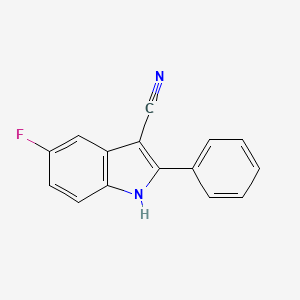

![5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl pyridine-2-sulfonate](/img/structure/B13036070.png)
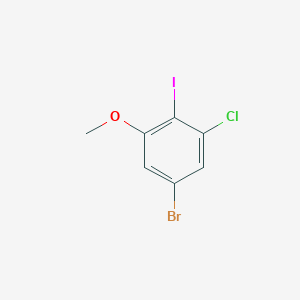
![methyl (2R,3R)-2-[[(2S,3R)-3-[(9S)-9-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl]amino]-3-methoxy-5,10-dimethyl-4-(methylamino)-8-oxoundecanoyl]pyrrolidin-2-yl]-propanoylamino]-3-methoxy-2-methyl-3-phenylpropanoate](/img/structure/B13036098.png)

